2-Chloro-6-fluoro-3-vinylbenzonitrile
Description
2-Chloro-6-fluoro-3-vinylbenzonitrile (C₉H₄ClFN) is a halogenated aromatic nitrile with a vinyl (-CH=CH₂) substituent at the 3-position. Its molecular structure combines electron-withdrawing groups (Cl, F, and CN) with a conjugated vinyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the interplay between the nitrile group’s electron-withdrawing nature and the π-electron system of the vinyl substituent .
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
2-chloro-3-ethenyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C9H5ClFN/c1-2-6-3-4-8(11)7(5-12)9(6)10/h2-4H,1H2 |
InChI Key |
HVDZHMUGMULOFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituent at the 3-position critically defines the compound’s electronic and steric properties. Key analogs include:
Key Insight : The vinyl group in the target compound provides moderate electron withdrawal (via conjugation) compared to the stronger -CF₃ group but greater reactivity than methyl. This balance facilitates selective reactions in cross-coupling or cycloaddition processes .
Physical Properties
Substituents significantly influence boiling points, densities, and stability:
Key Insight : The trifluoromethyl analog exhibits the highest thermal stability, while the vinyl derivative may require stabilization inhibitors during storage .
Hazard Profiles
Key Insight : The vinyl derivative’s hazards are primarily linked to irritancy, whereas trifluoromethyl analogs may pose greater environmental persistence risks .
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